3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4OS/c1-2-3-12-8-13(21)17-14-18-19-15(20(12)14)22-9-10-4-6-11(16)7-5-10/h4-8H,2-3,9H2,1H3,(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLDSVVHKVJFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Regioselectivity
The most widely validated method involves the cyclocondensation of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides under basic conditions. For the target compound, 5-propyl-2-thioxopyrimidin-4-one serves as the precursor, reacting with 4-fluorobenzylhydrazonoyl chloride in refluxing dioxane with triethylamine (TEA) as a base. DFT calculations confirm that electronic factors govern regioselectivity, favoring triazolo[4,3-a]pyrimidin-7(8H)-one formation over the 5(1H)-one isomer.
Key Conditions
- Solvent: Dioxane or acetonitrile
- Temperature: Reflux (80–100°C)
- Catalyst: Triethylamine (10–20 mol%)
- Reaction Time: 6–12 hours
Synthetic Optimization
Scaling this reaction requires careful control of steric and electronic effects. Introducing the propyl group at position 5 necessitates pre-functionalization of the pyrimidinone precursor. A 2020 study demonstrated that norbornene-condensed 2-thioxopyrimidin-4-ones enhance regioselectivity, yielding >85% purity after retro Diels-Alder (RDA) cleavage. For non-norbornene systems, microwave-assisted heating (200°C, 30–90 minutes) improves yield by 15–20% compared to conventional methods.
Multi-Component One-Pot Synthesis
Three-Component Reaction Protocol
A scalable alternative employs a one-pot synthesis combining 5-amino-1-phenyl-1H-1,2,4-triazole , 4-fluorobenzaldehyde , and ethyl propylacetoacetate in ethanol with acid catalysis. This method proceeds via imine formation, followed by cyclocondensation and oxidation, achieving a 65–72% yield.
Reaction Steps
- Imine Formation : 4-Fluorobenzaldehyde reacts with 5-amino-triazole at 25°C for 2 hours.
- Cyclocondensation : Ethyl propylacetoacetate introduces the propyl group via Knoevenagel adduct formation.
- Oxidation : Air oxidation or H2O2 completes triazolo ring closure.
Catalytic Enhancements
Incorporating aminated porous silica nanoparticles (APTS) as catalysts increases yields to 78–82% by reducing side reactions. Ethanol/ether recrystallization achieves >95% purity, validated by 1H-NMR and X-ray crystallography.
Post-Synthetic Functionalization
Thioether Formation via Nucleophilic Substitution
The 4-fluorobenzylthio group is introduced via nucleophilic substitution on a pre-formed triazolopyrimidinone scaffold. For example, 3-chloro-5-propyl-triazolo[4,3-a]pyrimidin-7(8H)-one reacts with 4-fluorobenzyl mercaptan in DMF at 60°C, using K2CO3 as a base.
Optimized Parameters
- Solvent: DMF or DMSO
- Temperature: 60–80°C
- Base: Potassium carbonate (2 equivalents)
- Yield: 70–75%
Oxidative Coupling Strategies
Alternative routes employ oxidative coupling of 5-propyl-triazolo[4,3-a]pyrimidin-7(8H)-thione with 4-fluorobenzyl bromide using H2O2 in acetic acid. This method avoids harsh bases but requires strict temperature control (0–5°C) to prevent over-oxidation to sulfones.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
A patent-pending method utilizes continuous flow reactors to enhance efficiency in large-scale synthesis. Key steps include:
Solvent and Waste Management
Industrial protocols favor recyclable solvents (e.g., acetonitrile) and minimize halogenated waste. A 2023 study reported a 40% reduction in solvent use via microwave-assisted drying.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine ring or the fluorobenzyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazolopyrimidine ring.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Its structure suggests that it may inhibit specific enzymes involved in cancer cell proliferation, particularly kinases that regulate cellular signaling pathways. In vitro studies have indicated that it can effectively bind to target enzymes, potentially leading to decreased cell proliferation in cancer models.
- Mechanism of Action : The mechanism involves interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can disrupt critical cellular processes essential for tumor growth.
-
Materials Science
- The unique structure of 3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one makes it a candidate for developing new materials with specific electronic or optical properties. Research into its application in this field is ongoing, exploring how its chemical properties can be harnessed for innovative material solutions.
-
Organic Synthesis
- This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—including oxidation and nucleophilic substitution—highlights its utility in organic synthesis processes.
Case Studies and Research Findings
Recent studies have focused on the biological activity of this compound within cancer research frameworks. For instance:
- In Vitro Studies : Laboratory experiments demonstrated that this compound could inhibit the proliferation of certain cancer cell lines by targeting specific signaling pathways associated with tumor growth.
- Molecular Docking Studies : Computational analyses have suggested that the compound can effectively fit into the active sites of target enzymes involved in cancer pathways. This docking capability indicates a strong potential for therapeutic development aimed at enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Triazolopyrimidinone Derivatives
Key structural analogs differ in substituents at positions 3 and 5, which critically influence biological activity and physicochemical properties.
Table 1: Comparative Analysis of Triazolopyrimidinone Derivatives
Key Observations
Fluorinated vs. Chlorinated Benzyl Groups :
- The target compound’s 4-fluorobenzylthio group (electron-withdrawing) may enhance metabolic stability compared to 3-chlorobenzyl () or 4-chlorobenzylthio () analogs. Fluorine’s smaller size could reduce steric hindrance, improving target binding .
Alkyl Chain Variations :
- The propyl chain at position 5 (target compound) offers moderate lipophilicity, whereas cyclopropyl () and isopropyl () groups may alter solubility and membrane permeability.
The thioether linkage in the target compound may confer redox sensitivity or nucleophilic reactivity .
Biological Activity Trends: Antimicrobial activity in correlates with electron-withdrawing groups (e.g., cyano, trimethoxyphenyl), suggesting the target compound’s 4-fluorobenzylthio group could similarly enhance efficacy.
Biological Activity
3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with a propyl group and a fluorobenzyl thioether substituent. Its molecular formula is with a molecular weight of approximately 318.4 g/mol. The presence of the fluorine atom is expected to enhance lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinase inhibition is crucial in cancer therapy as it can disrupt pathways that promote cell proliferation and survival.
- Kinase Inhibition : The compound potentially binds to the ATP-binding site of kinases, inhibiting their activity. This interaction can lead to reduced cell proliferation in various cancer models.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazolo and pyrimidine rings significantly influence the biological activity of the compound. For instance:
- Substituent Variations : The introduction of different substituents at specific positions can enhance or diminish the inhibitory effects on target kinases. Compounds with bulky or electron-withdrawing groups tend to exhibit stronger inhibitory activities .
Biological Activity Data
| Activity Type | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| Kinase Inhibition | 4.1 | Polo-like kinase 1 (Plk1) | |
| Anticancer Activity | 5.0 | HeLa Cells | |
| Antiviral Activity | 130.24 | Reverse Transcriptase |
Case Studies
- Anticancer Efficacy : In a study involving HeLa cells, this compound exhibited significant cytotoxicity with an IC50 value of 5 µM. This suggests potential as an anticancer agent targeting Plk1 pathways .
- Kinase Targeting : Molecular docking studies showed that the compound effectively binds to the active site of Plk1, indicating its potential as a therapeutic agent in cancer treatment by disrupting mitotic processes.
Q & A
Basic: What are the recommended synthetic routes for 3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrimidine or triazole precursors. Key steps include:
- Thioether formation : Reacting a halogenated pyrimidine intermediate (e.g., 5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one) with 4-fluorobenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Using reagents like acetic anhydride or triethylamine to facilitate ring closure .
- Purification : Crystallization from ethanol or DMF to isolate the final product .
Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C for thioether formation), and stoichiometric ratios (1:1.2 for thiol:halogenated precursor) .
Basic: How can the purity of this compound be validated in academic research?
Methodological Answer:
Non-aqueous potentiometric titration is a validated method for quantifying triazolo-pyrimidine derivatives. Key validation parameters include:
- Linearity : Calibration curves (R² > 0.99) across 80–120% of the target concentration .
- Precision : Relative standard deviation (RSD) < 2% for intra-day and inter-day assays .
- Accuracy : Recovery rates of 98–102% using spiked samples .
Alternative Methods : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) for impurity profiling .
Basic: What spectroscopic techniques are suitable for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm, propyl chain at δ 0.9–1.6 ppm) .
- IR Spectroscopy : Confirm thioether (C–S stretch at ~600–700 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₆FN₅OS: 346.1082) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Replace DMF with ethanol to reduce by-products while maintaining >75% yield .
- Catalysis : Use Pd/C (5% w/w) for selective thioether coupling, reducing reaction time from 12 hrs to 4 hrs .
- Workflow Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Thioether Formation | Solvent | Ethanol | +15% |
| Cyclization | Catalyst | Triethylamine | +20% |
| Purification | Crystallization Solvent | Ethanol/DMF (1:1) | +10% |
Advanced: How can structure-activity relationships (SAR) be analyzed for this compound?
Methodological Answer:
- Structural Modifications : Compare analogues with varying substituents (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl) using in vitro bioassays (e.g., enzyme inhibition IC₅₀) .
- Data Table :
| Compound | Substituent | IC₅₀ (nM) | LogP |
|---|---|---|---|
| Target | 4-Fluorobenzyl | 12 ± 1.5 | 2.8 |
| Analogue A | 4-Chlorobenzyl | 18 ± 2.1 | 3.1 |
| Analogue B | Methylthio | 45 ± 3.2 | 1.9 |
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target receptors .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Meta-Analysis : Cross-reference studies using standardized assay protocols (e.g., ATPase inhibition vs. kinase assays) .
- Experimental Replication : Test the compound under controlled conditions (pH 7.4, 37°C) with cell lines (e.g., HEK293) to validate reproducibility .
- Confounding Factors : Adjust for solvent effects (DMSO concentration ≤0.1%) and batch-to-batch purity variations (HPLC ≥98%) .
Advanced: What experimental designs are recommended for assessing ecological impacts of this compound?
Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL:
Laboratory Studies :
- Biodegradation : OECD 301F test to measure half-life in aqueous media .
- Toxicity : Daphnia magna acute toxicity (EC₅₀) .
Field Studies :
- Monitor bioaccumulation in soil-plant systems using radiolabeled compound (¹⁴C tracking) .
Data Integration : Use probabilistic models (e.g., USEtox) to estimate human and ecosystem risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
